molecular formula C10H9N3O B1658637 Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- CAS No. 61698-27-9

Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)-

Cat. No. B1658637
CAS RN: 61698-27-9
M. Wt: 187.2 g/mol
InChI Key: HHVNDNUPKFVRFV-UHFFFAOYSA-N
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Description

“Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)-” is a chemical compound with the molecular formula C16H13N3O . It is also known by its CAS number 79746-01-3 . The compound is part of the 1,2,4-triazole family, which are heterocyclic compounds containing nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)-”, has been reported in various studies . These compounds were synthesized using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)-” consists of a triazole and phenyl rings that are nearly perpendicular to each other . The compound has a dihedral angle of 88.72 degrees .


Physical And Chemical Properties Analysis

“Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)-” has a molecular weight of 263.29 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 .

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including “1-(1-phenyl-1,2,4-triazol-3-yl)ethanone”, have been synthesized and evaluated as promising anticancer agents . Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity against the Hela cell line . These compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Drug Discovery

1,2,3-triazoles, including “1-(1-phenyl-1,2,4-triazol-3-yl)ethanone”, have found broad applications in drug discovery . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various chemical reactions .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They can be incorporated into polymers to improve their properties .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They can form complexes with other molecules, which can be used in the design of new materials .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to link biomolecules together, which is useful in the development of new drugs and therapies .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They can be used to study biological systems and processes .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to label molecules, allowing them to be visualized under a microscope .

properties

IUPAC Name

1-(1-phenyl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)10-11-7-13(12-10)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVNDNUPKFVRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474053
Record name Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61698-27-9
Record name Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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